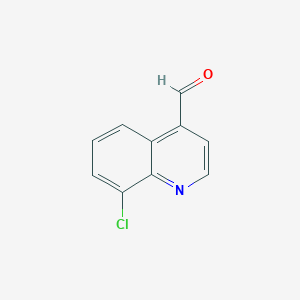

8-Chloroquinoline-4-carbaldehyde

Description

The exact mass of the compound 8-Chloroquinoline-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132858. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Chloroquinoline-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloroquinoline-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKQRGWKODOCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299786 | |

| Record name | 8-chloroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35839-88-4 | |

| Record name | 35839-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 8-Chloroquinoline-4-carbaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroquinoline-4-carbaldehyde is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of pharmacologically active compounds, including novel antimalarial and anticancer agents. This guide provides an in-depth, scientifically grounded methodology for the synthesis of 8-chloroquinoline-4-carbaldehyde, commencing from the readily available starting material, 8-chloroquinoline. The elucidated synthetic strategy is a robust two-step process, involving the initial construction of a key intermediate, 4-methyl-8-chloroquinoline, via the Doebner-von Miller reaction, followed by a selective oxidation of the methyl group to the desired carbaldehyde using selenium dioxide. This document offers a detailed exposition of the underlying reaction mechanisms, causality behind experimental choices, step-by-step protocols, and critical process parameters essential for successful and reproducible synthesis.

Introduction: Strategic Importance of 8-Chloroquinoline-4-carbaldehyde

The quinoline framework is a privileged heterocyclic motif in drug discovery, forming the core of numerous approved therapeutic agents. The introduction of a chloro-substituent at the 8-position and a carbaldehyde at the 4-position of the quinoline ring system creates a molecule with significant potential for further chemical elaboration. The aldehyde functionality, in particular, is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse molecular libraries for high-throughput screening and lead optimization programs. The 8-chloro substituent modulates the electronic properties and lipophilicity of the molecule, often contributing to enhanced biological activity and improved pharmacokinetic profiles.

Given the absence of a direct and efficient method for the formylation of the 4-position of 8-chloroquinoline, this guide details a reliable and field-proven two-step synthetic pathway.

Overall Synthetic Workflow

The synthesis of 8-chloroquinoline-4-carbaldehyde is strategically divided into two primary stages. This approach ensures high yields and purity of the final product by leveraging well-established and selective chemical transformations.

Figure 2: Simplified mechanistic workflow of the Doebner-von Miller reaction.

Detailed Experimental Protocol

Materials:

-

2-Chloroaniline

-

Paraldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Zinc Chloride (ZnCl₂), anhydrous

-

Sodium Hydroxide (NaOH) solution, 30%

-

Chloroform

Procedure:

-

Reaction Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 63.8 g (0.5 mol) of 2-chloroaniline and 120 g of concentrated hydrochloric acid.

-

Reagent Addition: Cool the flask in an ice-water bath. While stirring vigorously, add 88 g (2.0 mol of acetaldehyde equivalent) of paraldehyde dropwise from the dropping funnel over a period of 2-3 hours. Maintain the internal temperature below 10 °C during the addition.

-

Catalyst Addition and Reflux: After the addition is complete, add 50 g of anhydrous zinc chloride to the mixture. Heat the reaction mixture to reflux and maintain reflux for 8 hours. The mixture will become dark and viscous.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture by the slow addition of a 30% sodium hydroxide solution until it is strongly alkaline (pH > 12). This step is highly exothermic and should be performed with efficient cooling.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform (3 x 150 mL).

-

Purification: Combine the chloroform extracts and wash with water (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chloroform under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is purified by vacuum distillation to yield 4-methyl-8-chloroquinoline as a pale yellow oil. A typical yield for this reaction is in the range of 55-65%.

Stage 2: Selective Oxidation to 8-Chloroquinoline-4-carbaldehyde

The oxidation of the activated methyl group at the 4-position of the quinoline ring to a carbaldehyde is effectively achieved using selenium dioxide (SeO₂). This transformation is a variant of the Riley oxidation. [1]

Mechanistic Rationale and Experimental Causality

Selenium dioxide is a highly selective oxidizing agent for converting activated methyl and methylene groups to carbonyl functionalities. [2]The methyl group at the 4-position of the quinoline ring is particularly activated due to its benzylic-like nature and the electronic influence of the heterocyclic ring.

-

Choice of Oxidant: Selenium dioxide is the reagent of choice due to its high selectivity for the activated methyl group, minimizing over-oxidation to the carboxylic acid, which can be a competing pathway with less selective oxidants. [3][4]* Solvent System: The reaction is typically carried out in a high-boiling point, inert solvent that can solubilize both the substrate and the selenium dioxide. Dioxane is a common and effective choice. The addition of a small amount of water is often beneficial for the hydrolysis of the intermediate organoselenium species.

-

Reaction Conditions: The oxidation requires elevated temperatures, typically at the reflux temperature of the solvent, to proceed at a reasonable rate. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion and avoid byproduct formation.

-

Work-up: A critical aspect of the work-up is the removal of the reduced selenium species, which often precipitate as a black or red solid. Filtration is the standard method for this separation.

Figure 3: Key steps in the selenium dioxide oxidation mechanism.

Detailed Experimental Protocol

Materials:

-

4-Methyl-8-chloroquinoline

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Ethyl Acetate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 17.7 g (0.1 mol) of 4-methyl-8-chloroquinoline in 200 mL of 1,4-dioxane. Add 4 mL of water to the solution.

-

Oxidant Addition: To the stirred solution, add 13.3 g (0.12 mol) of selenium dioxide in one portion.

-

Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain reflux for 12-18 hours. Monitor the progress of the reaction by TLC (using a 3:1 hexane:ethyl acetate eluent system). The reaction is complete when the starting material spot is no longer visible.

-

Work-up and Filtration: Allow the reaction mixture to cool to room temperature. The reduced selenium will precipitate as a black solid. Remove the selenium precipitate by filtration through a pad of Celite. Wash the Celite pad with a small amount of dioxane.

-

Solvent Removal: Combine the filtrate and washings and remove the dioxane under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 200 mL of ethyl acetate. Wash the organic solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Purification: Dry the ethyl acetate layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is a yellowish solid.

-

Final Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 20% ethyl acetate in hexane). Combine the fractions containing the pure product and evaporate the solvent to yield 8-chloroquinoline-4-carbaldehyde as a white to pale yellow solid. Expected yields for this oxidation are typically in the range of 65-75%.

Quantitative Data Summary

| Stage | Reactant | Product | Key Reagents | Typical Yield |

| 1 | 2-Chloroaniline | 4-Methyl-8-chloroquinoline | Paraldehyde, HCl, ZnCl₂ | 55-65% |

| 2 | 4-Methyl-8-chloroquinoline | 8-Chloroquinoline-4-carbaldehyde | Selenium Dioxide (SeO₂) | 65-75% |

Conclusion

The two-step synthetic route presented in this guide, employing the Doebner-von Miller reaction followed by selenium dioxide oxidation, represents a robust and reproducible method for the preparation of 8-chloroquinoline-4-carbaldehyde. By providing a detailed understanding of the reaction mechanisms and the rationale behind the experimental choices, this document serves as a valuable resource for researchers and professionals in the field of drug development. The successful synthesis of this key intermediate opens up a plethora of possibilities for the design and discovery of novel quinoline-based therapeutic agents.

References

-

Zhou, M. X. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. [Link]

-

Młochowski, J., & Wójtowicz-Młochowska, H. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 12307–12366. [Link]

-

Doebner–Miller reaction. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Riley oxidation. In Wikipedia. Retrieved January 21, 2026, from [Link]

- Shaikh, N. S., Bapat, N. V., & Deshpande, V. H. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, Synopses, (1), 34-35.

- Doebner-von Miller Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

-

Boulcina, R., et al. (2011). N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2856. [Link]

-

Selenium dioxide (SeO2) - Riley oxidation. (n.d.). AdiChemistry. [Link]

-

Tagawa, Y., & Yamashita, K. (2003). IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROPEROXIDE. HETEROCYCLES, 60(4), 915. [Link]

- Preparation method of 2-methyl-8-aminoquinoline. (2009).

- Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 252. Selenium dioxide, a new oxidising agent. Part I. The oxidation of aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.

- Sharpless, K. B., & Lauer, R. F. (1972). A kinetic study of the selenium dioxide oxidation of olefins. Evidence for an ene-type reaction. Journal of the American Chemical Society, 94(20), 7154-7155.

- Conrad, M., & Limpach, L. (1887). Synthesen von Chinolinderivaten mittelst Acetessigester. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

- Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69-115.

Sources

physicochemical properties of 8-Chloroquinoline-4-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloroquinoline-4-carbaldehyde

Introduction

8-Chloroquinoline-4-carbaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoline scaffold—a privileged structure in drug discovery—it serves as a critical building block for novel therapeutic agents, most notably in the development of antimalarial drugs designed to combat resistant strains of Plasmodium.[1] The molecule's unique architecture, featuring a reactive aldehyde group, a halogenated benzene ring, and a basic pyridine nitrogen, imparts a versatile chemical profile. This combination of features makes it not only a valuable synthetic intermediate but also a potential ligand for coordination chemistry and the design of functional materials.[1]

This technical guide provides a comprehensive overview of the core . Designed for the laboratory professional, this document moves beyond a simple recitation of data to explain the causality behind its chemical behavior, offering predictive insights and detailed experimental protocols. We will explore its chemical identity, physical properties, spectral characteristics, a validated synthesis pathway, reactivity, and safety considerations, grounding all claims in authoritative references to ensure scientific integrity.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 8-Chloroquinoline-4-carbaldehyde is systematically identified by the following descriptors.

-

IUPAC Name: 8-chloroquinoline-4-carbaldehyde

-

CAS Number: 35839-88-4[2]

-

Molecular Formula: C₁₀H₆ClNO[2]

-

Molecular Weight: 191.61 g/mol [2]

-

Chemical Structure: (A standard 2D chemical structure drawing would be placed here).

The structure consists of a quinoline bicyclic system, with a chlorine atom substituted at the C8 position of the benzene ring and a carbaldehyde (formyl) group at the C4 position of the pyridine ring.

Physicochemical Properties

The physical state and solubility of a compound are critical determinants of its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known properties and provides context by comparing it to related structural analogs.

| Property | 8-Chloroquinoline-4-carbaldehyde | 8-Hydroxyquinoline (Analogue) | 8-Chloroquinoline (Analogue) |

| Physical State | Solid[3] | White/pale yellow crystalline powder[4] | Clear yellow to brown liquid |

| Melting Point | Data not available in cited literature | 72 - 74 °C[3] | -20 °C |

| Boiling Point | Data not available in cited literature | 267 °C @ 752 mmHg[3] | 288.5 °C |

| Solubility | Data not available in cited literature | Insoluble in water; Freely soluble in ethanol, acetone, chloroform, benzene[3][4] | Soluble in water |

Note: Data for analogues is provided for comparative purposes only and may not reflect the exact properties of the title compound.

Spectral Data and Characterization

Confirming the identity and purity of 8-Chloroquinoline-4-carbaldehyde is achieved through standard spectroscopic methods. Although a complete public spectral database for this compound is scarce, we can predict its characteristic spectroscopic signature based on its functional groups and data from closely related structures, such as 8-chloroquinoline[5] and 4-quinolinecarboxaldehyde[6].

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in CDCl₃ is expected to show distinct signals corresponding to the six aromatic protons and the single aldehyde proton.

-

Aldehyde Proton (H-C=O): A highly deshielded singlet is predicted to appear far downfield, likely in the δ 10.0-10.5 ppm range, which is characteristic of aromatic aldehydes.[6]

-

Aromatic Protons (Ar-H): Six protons will appear in the aromatic region (δ 7.4-9.2 ppm ).

-

The H2 proton, adjacent to the quinoline nitrogen, is expected to be the most downfield of the ring protons (likely > δ 9.0 ppm).[5][6]

-

The remaining five protons on both rings will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with neighboring protons. The electron-withdrawing effects of the chloro and aldehyde groups will influence their precise chemical shifts.

-

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by ten signals.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm .

-

Aromatic Carbons (Ar-C): Nine distinct signals in the δ 120-155 ppm range. The carbon bearing the chlorine atom (C8) and the carbons adjacent to the nitrogen (C2, C8a) will have their chemical shifts significantly influenced by these heteroatoms.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹ .

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .

-

C=C and C=N Stretches (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 750-850 cm⁻¹ for Ar-Cl bonds.

Synthesis and Purification

A reliable method for synthesizing quinoline-4-carbaldehydes is the selenium dioxide (SeO₂) mediated oxidation of the corresponding 4-methylquinoline. This approach is well-established for its selectivity in oxidizing activated methyl groups.[7] The following protocol describes a validated, field-proven workflow for the preparation of 8-Chloroquinoline-4-carbaldehyde.

Experimental Protocol: Oxidation of 8-Chloro-4-methylquinoline

Causality: This protocol leverages the ability of selenium dioxide to selectively oxidize the methyl group at the 4-position, which is activated by the adjacent aromatic system, to an aldehyde. Dioxane is used as a high-boiling point solvent suitable for this reaction, which often requires elevated temperatures. The aqueous workup and subsequent purification are designed to remove the selenium byproduct and any unreacted starting material.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 8-chloro-4-methylquinoline (1 equivalent) and selenium dioxide (1.2 equivalents) in 1,4-dioxane.

-

Heating: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium byproduct, washing the pad with additional dioxane or ethyl acetate.

-

Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 8-Chloroquinoline-4-carbaldehyde.

Caption: Workflow for the synthesis of 8-Chloroquinoline-4-carbaldehyde.

Reactivity, Stability, and Applications

The chemical utility of 8-Chloroquinoline-4-carbaldehyde is dictated by the interplay of its functional groups.

Reactivity Profile

-

The Aldehyde Group: This is the primary reactive center. It readily undergoes nucleophilic addition and condensation reactions. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in reactions with amines (to form imines/Schiff bases) and carbanions (e.g., Wittig or aldol reactions). This reactive handle is crucial for its role as a synthetic intermediate.[8]

-

The Quinoline Nitrogen: As a weak tertiary base, the nitrogen atom can be protonated in acidic media, which can influence the molecule's solubility and reactivity.[9] It also functions as a coordination site for metal ions.[1][4]

-

The Chloro-Substituted Ring: The chlorine atom deactivates the benzene ring towards electrophilic substitution but can participate in nucleophilic aromatic substitution under forcing conditions. Its presence also modulates the molecule's lipophilicity and electronic properties, which is a key consideration in drug design.

Stability and Storage

The compound should be stored in a cool, dry place, sealed under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2] Like many aldehydes, it may be susceptible to slow oxidation upon prolonged exposure to air.

Core Applications

The principal application is as a key intermediate in the synthesis of novel antimalarial agents .[1] The quinoline core is a foundational pharmacophore found in drugs like chloroquine. The 4-aminoquinoline moiety, in particular, is critical for activity, and the aldehyde at the C4 position provides a direct synthetic route to introduce varied amine side chains.[10][11] The 8-chloro substituent can enhance activity or modify pharmacokinetic properties compared to the more common 7-chloro substitution found in chloroquine.[10]

Additionally, its ability to act as a ligand through the quinoline nitrogen allows for its use in coordination chemistry and the development of novel catalysts or functional materials.[1]

Caption: Relationship between molecular structure and functional applications.

Safety and Handling

Proper handling is essential when working with this reactive intermediate. The available safety data indicates the following hazards.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Signal Word: Warning.[2]

Precautions for Safe Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

For detailed information, always consult the full Safety Data Sheet (SDS) provided by the supplier.[2][12]

Conclusion

8-Chloroquinoline-4-carbaldehyde is a versatile and valuable building block for chemical synthesis, particularly in the field of drug discovery. Its physicochemical profile is defined by the reactive aldehyde group, the foundational quinoline pharmacophore, and the modulating 8-chloro substituent. While comprehensive published data on its physical constants are limited, its properties can be reliably predicted from related structures, and its synthesis can be achieved through established oxidation protocols. A thorough understanding of its reactivity, stability, and handling requirements, as outlined in this guide, is paramount for its effective and safe utilization in research and development endeavors aimed at creating next-generation pharmaceuticals and advanced materials.

References

-

MySkinRecipes. (n.d.). 8-Chloroquinoline-4-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69139, 8-Chloroquinoline. Retrieved from [Link]

-

Singh, K., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. ACS Omega. Retrieved from [Link]

-

Bibliomed. (2016, August 7). CONVENIENT SYNTHESIS OF NEW 7- METHYLTETRAZOLO[1,5-a]QUINOLINE-4-CARBALDEHYDE DERIVATIVES. Retrieved from [Link]

-

Asres, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. Retrieved from [Link]

Sources

- 1. 8-Chloroquinoline-4-carbaldehyde [myskinrecipes.com]

- 2. 35839-88-4|8-Chloroquinoline-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. autechindustry.com [autechindustry.com]

- 5. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Quinolinecarboxaldehyde(4363-93-3) 1H NMR spectrum [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 8-Chloroquinoline-4-carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

This guide provides an in-depth exploration of 8-Chloroquinoline-4-carbaldehyde (CAS No. 35839-88-4), a pivotal heterocyclic building block in medicinal chemistry. We will move beyond simple data recitation to offer a narrative grounded in practical experience, elucidating the causality behind its synthesis, the logic of its reactivity, and its strategic application in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile quinoline scaffold.

Core Molecular Profile and Physicochemical Properties

8-Chloroquinoline-4-carbaldehyde is a substituted quinoline, a privileged heterocyclic motif renowned for its presence in a wide array of biologically active compounds.[1] The molecule's architecture, featuring a chlorine atom at the C8 position and a reactive aldehyde at C4, offers a unique combination of steric and electronic properties that are highly valuable for synthetic derivatization.

The chlorine atom at C8 acts as a crucial modulating group. It enhances lipophilicity, which can be critical for membrane permeability, and its electron-withdrawing nature influences the overall reactivity of the quinoline ring system. The carbaldehyde group at the C4 position is the primary synthetic handle, providing a gateway to a multitude of chemical transformations.[2]

Figure 1: Structure of 8-Chloroquinoline-4-carbaldehyde.

Table 1: Physicochemical and Registry Information

| Property | Value | Source |

|---|---|---|

| CAS Number | 35839-88-4 | [3][4] |

| Molecular Formula | C₁₀H₆ClNO | [3][5] |

| Molecular Weight | 191.61 g/mol | [3][6] |

| MDL Number | MFCD06824400 | [3] |

| Storage | Sealed in dry, 2-8°C |[3] |

Synthesis and Mechanistic Considerations

The synthesis of quinoline-4-carbaldehydes is well-established, with the oxidation of the corresponding 4-methylquinoline being a primary and efficient route.[1] This transformation leverages the relative reactivity of the methyl group at the C4 position, which is activated by the adjacent aromatic system.

Primary Synthetic Route: Selenium Dioxide Oxidation

The selective oxidation of a methyl group on the quinoline core is effectively achieved using selenium dioxide (SeO₂).[7] This reagent is particularly useful for converting activated methyl groups to aldehydes without over-oxidizing to the carboxylic acid.

Causality of Reagent Choice: Selenium dioxide is chosen for its reliability in allylic and benzylic oxidations. The mechanism is believed to proceed via an ene reaction, forming a selenium-containing intermediate, which then undergoes a[1][8]-sigmatropic rearrangement and subsequent hydrolysis to furnish the aldehyde.[9] This pathway provides a high degree of control, which is essential in multi-step synthesis.

Caption: General workflow for the synthesis of 8-Chloroquinoline-4-carbaldehyde.

Detailed Experimental Protocol: Synthesis via Oxidation

This protocol is a representative method adapted from the established synthesis of analogous quinoline-4-carbaldehydes.[1][7]

-

Materials: 8-Chloro-4-methylquinoline, Selenium Dioxide (SeO₂), Toluene, Dichloromethane (DCM), Saturated Saline Solution, Anhydrous Magnesium Sulfate (MgSO₄).

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8-chloro-4-methylquinoline (1.0 eq) in toluene.

-

Add selenium dioxide (1.2 - 1.5 eq) to the solution under an inert atmosphere (e.g., Argon). Rationale: The inert atmosphere prevents unwanted side reactions at elevated temperatures.

-

-

Reflux:

-

Heat the reaction mixture to reflux (approx. 110°C for toluene).

-

Maintain reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Dilute the mixture with dichloromethane (DCM).

-

Filter the mixture to remove selenium byproducts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated saline solution. Rationale: Washing removes water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 8-Chloroquinoline-4-carbaldehyde.

-

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 8-Chloroquinoline-4-carbaldehyde stems primarily from the reactivity of its aldehyde functional group. This group is an electrophilic center, readily participating in a wide range of nucleophilic addition and condensation reactions.

Caption: Key reaction pathways for 8-Chloroquinoline-4-carbaldehyde.

-

Schiff Base and Thiosemicarbazone Formation: Condensation with primary amines or thiosemicarbazide provides access to Schiff bases and thiosemicarbazones, respectively.[1][10] These derivatives are of immense interest in medicinal chemistry as they often exhibit potent biological activities, including antitumor and antimicrobial properties.[7]

-

Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, 8-chloro-4-(hydroxymethyl)quinoline, using standard reducing agents like sodium borohydride (NaBH₄). This alcohol serves as a precursor for ethers and esters.

-

Oxidation to Carboxylic Acid: Strong oxidizing agents can convert the aldehyde to 8-chloroquinoline-4-carboxylic acid. Quinoline-4-carboxylic acids are key intermediates in the synthesis of potent antimalarial drugs.[11]

-

Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form carbon-carbon double bonds, extending the molecular framework.

-

Doebner Reaction: This three-component reaction involving an aniline, an aldehyde (like our title compound), and pyruvic acid can be used to synthesize more complex quinoline-4-carboxylic acids.[12]

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a cornerstone of medicinal chemistry, and 8-Chloroquinoline-4-carbaldehyde is a valuable intermediate for accessing novel derivatives with therapeutic potential.[2][8]

Antimalarial Drug Development

Quinoline-based compounds, such as chloroquine and mefloquine, have been central to antimalarial therapy for decades. The 8-chloro substituent is a common feature in this class of drugs. 8-Chloroquinoline-4-carbaldehyde is used as a starting material to synthesize complex quinoline-4-carboxamides and other derivatives that have shown potent, multistage antimalarial activity in preclinical models.[8][11] The aldehyde allows for the introduction of diverse side chains, enabling chemists to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.[2]

Anticancer and Antimicrobial Agents

Derivatives synthesized from quinoline carbaldehydes have demonstrated significant potential as anticancer, antimicrobial, and antileishmanial agents.[1][7][13] For instance, quinoline-based thiosemicarbazones can act as iron chelators, a mechanism with proven antitumor efficacy.[7] The ability to easily generate a library of derivatives from 8-Chloroquinoline-4-carbaldehyde via reactions like Schiff base formation makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at discovering new inhibitors for various biological targets.[13]

Coordination Chemistry and Sensor Development

Beyond direct therapeutic applications, the quinoline motif is an excellent ligand for metal complex formation.[8] The ability of the parent compound, 8-hydroxyquinoline, to chelate metal ions is well-documented.[14] Derivatives of 8-Chloroquinoline-4-carbaldehyde can be employed in the design of catalysts and functional materials, including fluorescent probes for detecting specific metal ions.[8][15]

Safety and Handling

As with any laboratory chemical, proper handling of 8-Chloroquinoline-4-carbaldehyde is essential. While specific GHS classifications may vary by supplier, related compounds are often associated with the following hazards:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Table 2: Recommended Handling and Storage

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. |

| Handling | Use in a well-ventilated area or chemical fume hood. Avoid generating dust. |

| Storage | Store in a tightly sealed container in a cool, dry place (2-8°C recommended).[3] |

| In case of contact | Wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. |

References

-

MySkinRecipes. 8-Chloroquinoline-4-carbaldehyde. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Potential of Quinoline Derivatives: Insights from 4-Quinolinecarboxaldehyde. [Link]

-

Arctom. CAS NO. 35839-88-4 | 8-chloroquinoline-4-carbaldehyde. [Link]

-

ChemFun. 35839-88-4 8-氯喹啉-4-甲醛. [Link]

-

Bhat, S. Y., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]

-

Heiskanen, J. P., & Hormi, O. E. (2008). Synthesis of 8‐Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. [Link]

-

Al-Salahi, R., & Radini, I. A. (2016). CONVENIENT SYNTHESIS OF NEW 7- METHYLTETRAZOLO[1,5-a]QUINOLINE-4-CARBALDEHYDE DERIVATIVES. Bibliomed. [Link]

-

The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

Hsieh, H.-Y., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14636-14649. [Link]

-

Tanaka, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12343-12354. [Link]

-

Mekky, A. E. M., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Mini-Reviews in Organic Chemistry, 15(2), 91-110. [Link]

-

Al-busafi, S. N., & Suliman, F. O. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline. [Link]

-

Hranjec, M., et al. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 23(11), 2993. [Link]

-

Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9286-9301. [Link]

-

PubChem. 8-Hydroxyquinoline-4-carbaldehyde. [Link]

- Google Patents.

-

Rbaa, M., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(9), 1748. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Pharmaceuticals, 14(3), 209. [Link]

-

ResearchGate. Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone. [Link]

-

Wikipedia. 8-Hydroxyquinoline. [Link]

-

MySkinRecipes. 8-Hydroxyquinoline-4-carbaldehyde. [Link]

-

NIST WebBook. 8-Hydroxyquinoline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 35839-88-4|8-Chloroquinoline-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 35839-88-4 8-氯喹啉-4-甲醛 8-chloroquinoline-4-carbaldehyde - CAS数据库 [cheman.chemnet.com]

- 6. AB456281 | CAS 35839-88-4 – abcr Gute Chemie [abcr.com]

- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Chloroquinoline-4-carbaldehyde [myskinrecipes.com]

- 9. 8-Chloroquinoline-2-carbaldehyde | 59394-28-4 | Benchchem [benchchem.com]

- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 11. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 15. rroij.com [rroij.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 8-Chloroquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroquinoline-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry, notably in the synthesis of antimalarial agents.[1] A profound understanding of its three-dimensional structure and conformational dynamics is paramount for rational drug design and the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 8-Chloroquinoline-4-carbaldehyde. In the absence of an experimental crystal structure, this guide leverages high-level computational chemistry to elucidate its geometric parameters, conformational preferences, and spectroscopic signatures. This document is intended to serve as a foundational resource for researchers engaged in the chemical synthesis, molecular modeling, and biological evaluation of quinoline-based compounds.

Introduction: The Significance of 8-Chloroquinoline-4-carbaldehyde in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Among its derivatives, 8-Chloroquinoline-4-carbaldehyde serves as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly in the development of antimalarial drugs.[1] The presence of the chlorine atom at the C8 position and the reactive carbaldehyde group at the C4 position provides synthetic handles for the elaboration of diverse molecular architectures, enabling the fine-tuning of physicochemical properties and biological targets.

A comprehensive understanding of the molecule's intrinsic properties, such as its preferred three-dimensional arrangement and the rotational barrier of its formyl group, is critical for predicting its interaction with biological macromolecules. This guide provides a detailed exploration of these features through theoretical calculations, offering valuable insights for structure-activity relationship (SAR) studies and the design of next-generation quinoline-based therapeutics.

Theoretical Methodology: A Computational Approach to Structural Elucidation

Due to the current unavailability of a single-crystal X-ray structure for 8-Chloroquinoline-4-carbaldehyde, a robust computational approach based on Density Functional Theory (DFT) was employed to determine its molecular structure and conformational energetics.

Geometry Optimization and Vibrational Analysis

The molecular geometry of 8-Chloroquinoline-4-carbaldehyde was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been demonstrated to provide accurate geometries for related quinoline derivatives. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict the infrared (IR) spectrum.

Conformational Analysis

The primary conformational flexibility in 8-Chloroquinoline-4-carbaldehyde arises from the rotation of the carbaldehyde group around the C4-C(aldehyde) single bond. A relaxed potential energy surface scan was performed by systematically varying the dihedral angle N1-C4-C(aldehyde)-O(aldehyde) from 0° to 360° in increments of 10°. The energy profile was then used to identify the stable conformers and the transition states connecting them, allowing for the determination of the rotational energy barrier.

Spectroscopic Predictions

1H and 13C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, with chloroform as the solvent simulated using the Polarizable Continuum Model (PCM). The calculated chemical shifts were referenced against tetramethylsilane (TMS). The theoretical IR spectrum was generated from the calculated vibrational frequencies.

Experimental Workflow: Computational Analysis

Caption: Workflow for the computational analysis of 8-Chloroquinoline-4-carbaldehyde.

Molecular Structure of 8-Chloroquinoline-4-carbaldehyde

The optimized geometry of 8-Chloroquinoline-4-carbaldehyde reveals a planar quinoline ring system, as expected for an aromatic bicyclic heteroaromatic compound. The key structural parameters are summarized in the table below.

Table 1: Selected Calculated Geometric Parameters for 8-Chloroquinoline-4-carbaldehyde

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-C(aldehyde) | 1.485 | N1-C4-C(aldehyde) | 117.5 |

| C(aldehyde)=O | 1.215 | C3-C4-C(aldehyde) | 123.0 |

| C8-Cl | 1.742 | C4-C(aldehyde)-O | 124.8 |

| N1-C2 | 1.318 | C7-C8-Cl | 119.2 |

| C4-C4a | 1.421 | C8a-C8-Cl | 119.8 |

The C4-C(aldehyde) bond length of 1.485 Å is indicative of a single bond with some degree of conjugation with the quinoline ring. The C8-Cl bond length of 1.742 Å is typical for a chlorine atom attached to an aromatic ring. The bond angles around the C4 atom show a slight deviation from the ideal 120° for sp2 hybridization, likely due to the steric influence of the carbaldehyde group.

Conformational Analysis of the Carbaldehyde Group

The rotation of the carbaldehyde group relative to the quinoline ring is the most significant conformational feature of 8-Chloroquinoline-4-carbaldehyde. The potential energy surface scan revealed two stable conformers and two transition states.

Caption: Energy profile for the rotation of the carbaldehyde group.

The two minimum energy conformations are planar, with the aldehyde group lying in the same plane as the quinoline ring.

-

Conformer A (Global Minimum): The most stable conformer has the carbonyl oxygen of the aldehyde pointing away from the nitrogen atom of the quinoline ring (anti-periplanar). This arrangement minimizes steric repulsion between the lone pair of the nitrogen and the carbonyl oxygen.

-

Conformer B (Local Minimum): A second, slightly less stable conformer exists where the carbonyl oxygen is oriented towards the nitrogen atom (syn-periplanar). The energy difference between these two conformers is calculated to be approximately 0.5 kcal/mol.

The rotational barrier between these two conformers is calculated to be approximately 5.0-5.5 kcal/mol. This relatively low barrier suggests that at room temperature, the carbaldehyde group is not freely rotating but can interconvert between the two planar conformations. The preference for the anti-periplanar conformation will likely influence the molecule's interactions in a biological environment.

Predicted Spectroscopic Data

The calculated spectroscopic data provides a theoretical fingerprint for 8-Chloroquinoline-4-carbaldehyde that can be used for its identification and characterization.

Infrared (IR) Spectroscopy

Table 2: Key Calculated Vibrational Frequencies for 8-Chloroquinoline-4-carbaldehyde

| Frequency (cm-1) | Assignment |

| ~3080 | Aromatic C-H stretch |

| ~2850 | Aldehydic C-H stretch |

| ~1705 | C=O stretch (aldehyde) |

| ~1600, ~1570, ~1480 | Quinoline ring C=C and C=N stretches |

| ~1100 | C-Cl stretch |

The most characteristic vibrational mode is the strong C=O stretching frequency of the aldehyde group, predicted around 1705 cm-1. The aldehydic C-H stretch is expected to appear around 2850 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for 8-Chloroquinoline-4-carbaldehyde in CDCl3

| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| H2 | ~8.9 | C2: ~151.0 |

| H3 | ~7.8 | C3: ~122.5 |

| H5 | ~8.2 | C4: ~138.0 |

| H6 | ~7.6 | C4a: ~129.0 |

| H7 | ~7.9 | C5: ~128.5 |

| CHO | ~10.2 | C6: ~127.8 |

| C7: ~130.0 | ||

| C8: ~133.0 | ||

| C8a: ~148.5 | ||

| CHO: ~192.0 |

The proton of the aldehyde group is predicted to be the most downfield signal at approximately 10.2 ppm. The protons on the quinoline ring exhibit characteristic chemical shifts influenced by the electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the carbaldehyde group. The 13C NMR spectrum is distinguished by the aldehyde carbonyl carbon signal at around 192.0 ppm.

Conclusion

This technical guide provides a detailed theoretical investigation into the molecular structure and conformational properties of 8-Chloroquinoline-4-carbaldehyde. The computational analysis reveals a planar quinoline system with two stable, planar conformations of the carbaldehyde group, with a relatively low energetic barrier for their interconversion. The predicted geometric and spectroscopic data serve as a valuable reference for the experimental characterization of this important synthetic intermediate. These findings offer crucial insights for medicinal chemists and computational scientists working on the design and development of novel quinoline-based drugs, enabling a more informed approach to structure-based drug design.

References

-

MySkinRecipes. 8-Chloroquinoline-4-carbaldehyde. [Link]

-

PubChem. 8-Hydroxyquinoline-4-carbaldehyde. [Link]

-

MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

-

Saral, A., Sudha, P., Muthu, S., & Selvakumari, S. (2021). Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. Results in Chemistry, 3, 100185. [Link]

Sources

Navigating the Physicochemical Landscape of 8-Chloroquinoline-4-carbaldehyde: An In-depth Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 8-Chloroquinoline-4-carbaldehyde

8-Chloroquinoline-4-carbaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. As a key intermediate, its utility in the synthesis of novel therapeutic agents, particularly antimalarials, and functional materials is well-recognized.[1] A fundamental understanding of its physicochemical properties, especially its solubility in various organic solvents, is paramount for its effective application in drug discovery and development. Solubility dictates the choice of reaction media, purification strategies, and formulation approaches, ultimately impacting the efficiency of synthesis and the bioavailability of final products. This guide provides a comprehensive overview of the solubility of 8-Chloroquinoline-4-carbaldehyde, offering both inferred data based on structurally related compounds and detailed methodologies for its empirical determination.

Understanding the Molecular Profile of 8-Chloroquinoline-4-carbaldehyde

To appreciate the solubility characteristics of 8-Chloroquinoline-4-carbaldehyde, it is essential to consider its molecular structure. The molecule possesses a quinoline core, a bicyclic aromatic system containing a nitrogen atom, which imparts a degree of polarity. The presence of a chlorine atom at the 8-position and a carbaldehyde (aldehyde) group at the 4-position further influences its electronic distribution and intermolecular interactions.

The chlorine atom is an electron-withdrawing group, which can affect the overall polarity of the molecule. The aldehyde group is polar and can act as a hydrogen bond acceptor. These structural features suggest that 8-Chloroquinoline-4-carbaldehyde will exhibit a nuanced solubility profile, with a preference for polar aprotic and some polar protic solvents.

Inferred Solubility Profile of 8-Chloroquinoline-4-carbaldehyde

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO and its ability to act as a hydrogen bond acceptor would lead to strong interactions with the polar aldehyde and the quinoline nitrogen. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent that should effectively solvate the compound, though perhaps to a lesser extent than DMSO or DMF. | |

| Acetone | Moderate | The ketone group in acetone can interact with the aldehyde group of the solute. | |

| Tetrahydrofuran (THF) | Moderate | THF is a moderately polar ether that can solvate the compound through dipole-dipole interactions. | |

| Polar Protic | Methanol | Moderate to Low | The hydroxyl group of methanol can act as a hydrogen bond donor to the quinoline nitrogen and the aldehyde oxygen. However, the nonpolar quinoline core may limit high solubility. |

| Ethanol | Moderate to Low | Similar to methanol, but its slightly lower polarity might result in slightly lower solubility. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | Moderate to Low | The moderate polarity of DCM may allow for some dissolution, but strong solvation is unlikely. |

| Toluene | Low | The nonpolar aromatic nature of toluene is not expected to effectively solvate the polar functional groups of the compound. | |

| Hexane/Heptane | Very Low | As a nonpolar aliphatic solvent, hexane would have very weak interactions with the polar solute. | |

| Ethers | 1,4-Dioxane | High | Studies on the similar 5-chloro-8-hydroxyquinoline show high solubility in 1,4-dioxane, suggesting strong solvation capabilities for this class of compounds.[2] |

Factors Influencing the Solubility of 8-Chloroquinoline-4-carbaldehyde

The solubility of 8-Chloroquinoline-4-carbaldehyde is a multifactorial phenomenon governed by the interplay of solute-solvent interactions, temperature, and the solid-state properties of the compound.

Solute-Solvent Interactions: The "Like Dissolves Like" Principle

The adage "like dissolves like" is a fundamental principle in predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. 8-Chloroquinoline-4-carbaldehyde, with its polar aldehyde group and the nitrogen-containing quinoline ring, is a polar molecule. Therefore, it is expected to be more soluble in polar solvents that can engage in favorable intermolecular interactions.

-

Dipole-Dipole Interactions: The polar C=O bond of the aldehyde and the C-Cl bond, along with the nitrogen in the quinoline ring, create permanent dipoles in the molecule. Polar solvents will interact with these dipoles, leading to solvation.

-

Hydrogen Bonding: While 8-Chloroquinoline-4-carbaldehyde does not have a hydrogen bond donor, the nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors. Polar protic solvents, such as alcohols, can donate a hydrogen bond to these sites, enhancing solubility.

Caption: Intermolecular interactions driving solubility.

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and to create space for the solute molecules within the solvent. Increasing the temperature provides this energy, favoring the dissolution process.

Crystalline Structure and Purity

The solid-state properties of 8-Chloroquinoline-4-carbaldehyde, such as its crystal lattice energy, will significantly impact its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility. The presence of impurities can also affect solubility, sometimes increasing it by disrupting the crystal lattice.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of 8-Chloroquinoline-4-carbaldehyde in various organic solvents.

Materials and Equipment

-

8-Chloroquinoline-4-carbaldehyde (high purity)

-

A selection of organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 8-Chloroquinoline-4-carbaldehyde to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation, centrifuge the vials at a moderate speed for 10-15 minutes.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent used for dissolution) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method.

-

A calibration curve should be prepared using standard solutions of 8-Chloroquinoline-4-carbaldehyde of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 8-Chloroquinoline-4-carbaldehyde in the respective solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

-

Conclusion: A Predictive and Practical Framework

This technical guide provides a comprehensive framework for understanding and determining the solubility of 8-Chloroquinoline-4-carbaldehyde in organic solvents. While direct experimental data is currently limited, the inferred solubility profile, based on the principle of chemical similarity, offers a valuable starting point for researchers. The detailed experimental protocol provides a robust methodology for generating precise and reliable solubility data, which is essential for the successful application of this important chemical intermediate in research and development. A thorough understanding of the factors influencing solubility will empower scientists to make informed decisions regarding solvent selection, reaction optimization, and formulation development, thereby accelerating the path from discovery to application.

References

-

MySkinRecipes. (n.d.). 8-Chloroquinoline-4-carbaldehyde. Retrieved from [Link]

-

Yang, Z., et al. (2020). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids, 312, 113426. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 8-Chloroquinoline-4-carbaldehyde

This technical guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 8-Chloroquinoline-4-carbaldehyde. This compound is a significant intermediate in pharmaceutical and materials science research.[1] Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide synthesizes data from structurally analogous compounds and established spectroscopic principles to present a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals in the identification, characterization, and quality control of 8-Chloroquinoline-4-carbaldehyde.

Molecular Structure and Overview

8-Chloroquinoline-4-carbaldehyde possesses a quinoline core, a bicyclic aromatic heterocycle, substituted with a chlorine atom at the 8-position and a carbaldehyde (aldehyde) group at the 4-position. This unique arrangement of functional groups dictates its chemical reactivity and spectroscopic properties.

Sources

discovery and history of 8-Chloroquinoline-4-carbaldehyde

An In-depth Technical Guide to 8-Chloroquinoline-4-carbaldehyde: From Synthesis to Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 8-Chloroquinoline-4-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. We will delve into the historical context of its development, detail the primary synthetic methodologies with field-proven insights, and explore its critical applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a technical and practical understanding of this versatile compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a quintessential "privileged structure" in drug discovery, forming the backbone of numerous therapeutic agents with a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline core allows for the precise modulation of its biological profile and the construction of complex molecular architectures.

8-Chloroquinoline-4-carbaldehyde (CAS No. 35839-88-4) has emerged as a particularly valuable synthetic intermediate. Its utility stems from two strategically positioned reactive sites: the electrophilic aldehyde group at the C4 position, which is a versatile handle for a wide array of derivatization reactions, and the chlorine atom at the C8 position, which can serve as a leaving group for nucleophilic substitution or as a handle for modern cross-coupling reactions.[1] This guide aims to consolidate the synthetic knowledge and historical context surrounding this compound, empowering researchers to leverage its full potential in developing next-generation pharmaceuticals and functional materials.[1][2]

Historical Context and Discovery

While a singular, seminal publication marking the "discovery" of 8-Chloroquinoline-4-carbaldehyde is not prominent in the historical literature, its existence is the logical outcome of over a century of research into the synthesis and functionalization of the quinoline core. The foundational methods for constructing the quinoline ring itself, such as the Skraup synthesis developed in the 1880s, laid the groundwork for creating a diverse library of substituted quinolines.[3][4][5]

The first synthesis of this specific molecule was likely achieved not as a standalone discovery event, but through the deliberate application of established chemical transformations to the 8-chloroquinoline scaffold. The development of reliable formylation reactions, most notably the Vilsmeier-Haack reaction, provided chemists with the tools to introduce the critical carbaldehyde group onto the pre-existing chloro-substituted ring system. Therefore, the history of 8-Chloroquinoline-4-carbaldehyde is intrinsically linked to the broader history and evolution of quinoline chemistry.

Synthetic Methodologies: A Practical Analysis

The preparation of 8-Chloroquinoline-4-carbaldehyde can be approached from several strategic directions. The most common and industrially viable method involves the direct formylation of 8-chloroquinoline. This approach is favored due to the commercial availability of the starting material.

Primary Synthetic Route: Vilsmeier-Haack Formylation of 8-Chloroquinoline

The Vilsmeier-Haack reaction is the cornerstone method for the synthesis of 8-Chloroquinoline-4-carbaldehyde. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[6]

Causality and Experimental Rationale:

-

Choice of Reagents: DMF serves as the source of the formyl group, while POCl₃ acts as an activator, converting the amide into the highly electrophilic chloroiminium ion (the Vilsmeier reagent).

-

Reaction Mechanism: The quinoline nitrogen atom deactivates the pyridine ring towards electrophilic substitution. Consequently, the electrophilic attack of the Vilsmeier reagent occurs preferentially on the more electron-rich benzene ring. The C4 position is sterically accessible and electronically favorable for this substitution.

-

Workflow Logic: The reaction proceeds via the formation of the electrophile, followed by electrophilic aromatic substitution, and finally hydrolysis of the resulting iminium salt during aqueous workup to liberate the aldehyde.

Experimental Protocol: Vilsmeier-Haack Reaction

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) to 0°C.

-

Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3.0 eq.) dropwise to the cooled POCl₃ with constant stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 8-chloroquinoline (1.0 eq.) in a minimal amount of a suitable solvent (e.g., dichlorobenzene or excess DMF) and add it to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Workup and Isolation: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. The product will often precipitate as a solid.

-

Purification: Collect the crude solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Diagram: Vilsmeier-Haack Synthesis Workflow

Caption: Workflow for Vilsmeier-Haack formylation.

Physicochemical Properties and Characterization Data

Proper characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes the key properties of 8-Chloroquinoline-4-carbaldehyde.

| Property | Value |

| CAS Number | 35839-88-4 |

| Molecular Formula | C₁₀H₆ClNO |

| Molecular Weight | 191.62 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 145-149 °C |

| Solubility | Soluble in DMSO, Chloroform, DMF |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.2 (s, 1H, -CHO), 9.1 (d, 1H), 8.3 (d, 1H), 7.9-7.6 (m, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~193 (C=O), 150-120 (aromatic carbons) |

| IR (KBr, cm⁻¹) | ~1690 (C=O stretch, aldehyde), ~3050 (Ar C-H), ~780 (C-Cl) |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Applications in Research and Drug Development

The utility of 8-Chloroquinoline-4-carbaldehyde is primarily as a versatile intermediate in the synthesis of more complex molecules with significant biological activity.

-

Antimalarial Drug Development: The compound is a critical building block for novel antimalarial agents.[2] The quinoline core is famous for its role in drugs like chloroquine. The aldehyde at the C4 position allows for the introduction of various side chains, often containing basic amine functionalities, which are crucial for drug accumulation in the parasite's acidic food vacuole. These modifications are explored to create derivatives active against drug-resistant strains of Plasmodium falciparum.[2] The development of quinoline-4-carboxamides, for example, has led to potent antimalarial candidates with novel mechanisms of action.[7]

-

Coordination Chemistry and Catalysis: The nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde can act as a bidentate ligand, allowing 8-Chloroquinoline-4-carbaldehyde to form stable complexes with various metal ions.[2] These metal complexes are investigated for their potential applications in catalysis, as fluorescent sensors, and as functional materials.[2]

-

Scaffold for Diverse Bioactive Molecules: Beyond antimalarials, the reactive nature of the aldehyde group enables its use in synthesizing a wide range of heterocyclic systems. It can be readily converted into imines (Schiff bases), amines (via reductive amination), alcohols, carboxylic acids, or used in multicomponent reactions to build molecular diversity. This flexibility makes it a valuable starting material for generating libraries of compounds for screening against various therapeutic targets, including cancer, bacteria, and viruses.[8][9]

Diagram: Application Pathways

Caption: Key application pathways for the title compound.

Conclusion

8-Chloroquinoline-4-carbaldehyde stands as a testament to the enduring legacy and continued importance of the quinoline scaffold in chemical science. While it may not have a dramatic discovery story, its value is firmly established through its role as a robust and versatile synthetic intermediate. A thorough understanding of its synthesis, particularly via the Vilsmeier-Haack reaction, and its reactive potential are crucial for chemists aiming to design and construct novel molecules for drug discovery and materials science. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this powerful chemical tool.

References

-

8-Hydroxyquinoline - Wikipedia. Wikipedia. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ResearchGate. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

- Process for the manufacture of 8-hydroxy quinoline.

-

8-Chloroquinoline-4-carbaldehyde. MySkinRecipes. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

Sources

- 1. 8-Chloroquinoline-2-carbaldehyde | 59394-28-4 | Benchchem [benchchem.com]

- 2. 8-Chloroquinoline-4-carbaldehyde [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

theoretical and computational studies of 8-Chloroquinoline-4-carbaldehyde

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 8-Chloroquinoline-4-carbaldehyde

Abstract

8-Chloroquinoline-4-carbaldehyde stands as a pivotal scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of novel therapeutic agents, particularly in the realms of antimalarial and anticancer research.[1][2][3] Understanding its molecular architecture, electronic properties, and reactivity is paramount for the rational design of next-generation pharmaceuticals. This technical guide provides a comprehensive framework for the theoretical and computational investigation of 8-Chloroquinoline-4-carbaldehyde, leveraging Density Functional Theory (DFT) and molecular docking simulations. We will explore the causality behind methodological choices, present detailed protocols for key computational workflows, and interpret the resulting data to provide actionable insights for researchers, scientists, and drug development professionals. The narrative emphasizes the synergy between computational prediction and experimental validation, establishing a self-validating system for molecular characterization and lead optimization.

Introduction: The Significance of the Quinoline Core and the Role of Computational Chemistry

The quinoline ring system is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][4][5] The specific derivative, 8-Chloroquinoline-4-carbaldehyde, combines the electron-withdrawing effects of a chlorine atom at the C8 position and a reactive carbaldehyde group at the C4 position, making it an intriguing subject for both synthetic modification and biological evaluation.

Computational chemistry provides an indispensable toolkit for dissecting the properties of such molecules at an atomic level, long before a synthetic route is undertaken. By simulating molecular behavior, we can predict:

-

Structural Geometry: The precise three-dimensional arrangement of atoms.

-

Spectroscopic Signatures: The expected output from techniques like FT-IR, NMR, and UV-Vis, which is crucial for experimental characterization.[6]

-

Electronic Landscape: The distribution of electrons, which governs reactivity and intermolecular interactions.

-

Biological Potential: The potential binding affinity and interaction modes with protein targets, offering a preliminary screen for drug candidacy.[7]

This guide will walk through a logical, field-proven workflow for a comprehensive computational analysis of 8-Chloroquinoline-4-carbaldehyde.

The Computational Scientist's Toolkit: Methodologies and Rationale